3'-Acetoxysafrole
Description
3'-Acetoxysafrole (CAS: 34627-78-6) is a metabolite of safrole (1-allyl-3,4-methylenedioxybenzene), a naturally occurring alkenylbenzene found in sassafras oil and other plants. Safrole and its derivatives are of toxicological interest due to their hepatocarcinogenic properties. This compound is formed via metabolic hydroxylation of safrole at the 1'-position, followed by acetylation . This compound is an electrophilic ester that reacts with cellular nucleophiles (e.g., DNA, RNA, proteins), forming covalent adducts implicated in carcinogenesis .
Properties
CAS No. |
42461-90-5 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
[(E)-3-(1,3-benzodioxol-5-yl)prop-1-enyl] acetate |
InChI |
InChI=1S/C12H12O4/c1-9(13)14-6-2-3-10-4-5-11-12(7-10)16-8-15-11/h2,4-7H,3,8H2,1H3/b6-2+ |
InChI Key |
AITBOCKNEMIZFG-QHHAFSJGSA-N |
Isomeric SMILES |
CC(=O)O/C=C/CC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(=O)OC=CCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
3’-Acetoxysafrole can be synthesized through several methods:
Synthetic Routes: One common method involves the acetylation of 1’-hydroxysafrole using acetic anhydride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields 3’-Acetoxysafrole as the primary product.
Industrial Production: Industrially, the production of 3’-Acetoxysafrole may involve large-scale acetylation processes using similar reagents but optimized for higher efficiency and yield.
Chemical Reactions Analysis
3’-Acetoxysafrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1’-oxosafrole, a compound with potential carcinogenic properties.
Reduction: Reduction reactions can convert 3’-Acetoxysafrole back to 1’-hydroxysafrole.
Substitution: It reacts with nucleophiles such as methionine to form 3’-methylmercaptoisosafrole.
Common Reagents and Conditions: Typical reagents include acetic anhydride for acetylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products: The major products formed from these reactions include 1’-oxosafrole, 1’-hydroxysafrole, and 3’-methylmercaptoisosafrole.
Scientific Research Applications
3’-Acetoxysafrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Acetoxysafrole involves its electrophilic nature, allowing it to react with nucleophilic sites in biological molecules:
Comparison with Similar Compounds
Carcinogenic Potency
Studies in rodents reveal significant differences in carcinogenic activity among safrole derivatives:
- Key Insight: Acetylation at the 1'-position (as in this compound) enhances electrophilicity and carcinogenic potency compared to hydroxylated or non-acetylated derivatives .
Mutagenicity and DNA Adduct Formation
- This compound: Directly mutagenic in Salmonella typhimurium strains TA1535/TA100, forming adducts at guanine N2, C8, and N7 positions . Major adducts include O⁶-(isosafrol-3'-yl)guanine and 8-(trans-isosafrol-3'-yl)-deoxyguanosine .
- 1'-Hydroxysafrole-2',3'-oxide: Mutagenic intermediate; forms skin papillomas in mice but lacks direct carcinogenicity without metabolic activation .
- Safrole-2',3'-oxide : Weak mutagen; requires sulfation or epoxidation for activity .
Electrophilic Reactivity Ranking :
1'-Oxosafrole > 1'-Acetoxysafrole > 1'-Acetoxysafrole-2',3'-oxide > 1'-Hydroxysafrole-2',3'-oxide .
Metabolic Pathways
- This compound: Generated via acetylation of 1'-hydroxysafrole by cytosolic sulfotransferases. Reacts with methionine and guanosine to form 3'-methylmercaptoisosafrole and O⁶-adducts, respectively .
- 1'-Hydroxysafrole : Conjugated to sulfate or glucuronide for excretion; further oxidized to reactive epoxides or sulfates .
- Safrole : Metabolized to 1'-hydroxysafrole via CYP450-mediated hydroxylation, a critical step in its activation .
Mechanistic Differences
- Tissue Specificity : this compound primarily targets liver DNA in mice but induces forestomach tumors in rats, likely due to differences in metabolic enzymes or exposure routes .
- Adduct Diversity : this compound forms more stable and diverse DNA adducts (e.g., N2, C8, N7-guanine) compared to safrole oxides, which primarily form N2 adducts .
- Species Variability: Mice exhibit higher susceptibility to this compound-induced hepatocarcinogenesis than rats, attributed to elevated metabolic activation in murine liver .
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